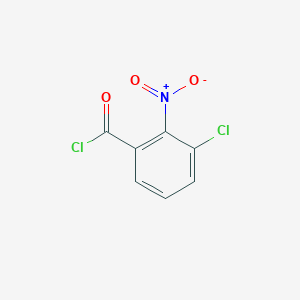

3-Chloro-2-nitrobenzoyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-2-nitrobenzoyl chloride is an organic chemical compound with the molecular formula C7H3Cl2NO3 . It is widely used in various fields of research and industry.

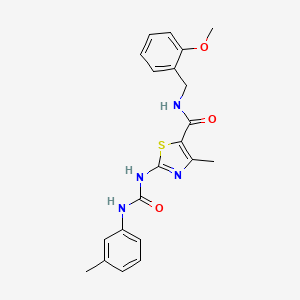

Molecular Structure Analysis

The molecular structure of 3-Chloro-2-nitrobenzoyl chloride consists of a benzene ring with a nitro group (-NO2) and a chloro group (-Cl) attached to it . The exact 3D structure can be found in databases like the NIST Chemistry WebBook .Applications De Recherche Scientifique

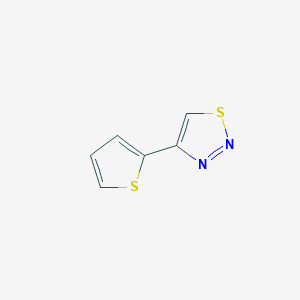

Synthesis of Derivatives

3-Chloro-2-nitrobenzoyl chloride has been utilized in the synthesis of various chemical compounds. For instance, it has been used in the synthesis of 10-methoxy-4,8-dinitro-6H-benzo[2,3-c]chromen-6-one, which involved a series of reactions including the Knoevenagel reaction, treatment with thionyl chloride, and dehydrochlorinative photocyclization (Havaldar, Bhise, & Burudkar, 2004). Additionally, it has been used in the preparation of other compounds like 2-(4-chloro-2-nitrophenyl)-5-[4-(propyloxy)phenyl]-1,3,4-oxadiazole, showcasing its versatility in organic synthesis (Limbach, Detert, & Schollmeyer, 2016).

Analytical Applications

In the field of analytical chemistry, 3-Chloro-2-nitrobenzoyl chloride has been employed in methods like HPLC-UV analysis. For example, it was used in pre-column derivatization for the analysis of phenol and related compounds in tap water, demonstrating its application in environmental monitoring (Higashi, 2017).

Spectroscopic Characterisation

The compound has also been involved in spectroscopic studies. For instance, it was used in the preparation of 3-chloroperbenzoic acid-17O,18O, contributing to advancements in NMR spectroscopy and isotopic labelling (Bleasdale et al., 1993).

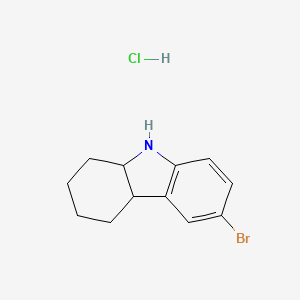

Medicinal Chemistry

In medicinal chemistry, derivatives of 3-Chloro-2-nitrobenzoyl chloride have been explored for their potential biological activities. For example, thiocarbamide derivatives synthesized from reactions involving this compound have been studied for their anticancer properties, highlighting its relevance in drug discovery (Pandey et al., 2019).

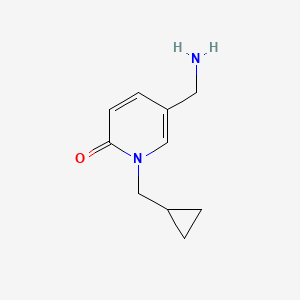

Synthesis of Pharmaceuticals

The compound is also utilized in the synthesis of pharmaceuticals. An example is its role in the synthesis of Dabigatran Etexilate, an anticoagulant medication (Yumin, 2010).

Chemical Research

Additionally, it has been used in chemical research to study magnetic, thermal, and spectral behavior of its derivatives, contributing to the understanding of physico-chemical properties of various compounds (Ferenc et al., 2006).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds such as nitrobenzyl chloride are known to undergo reactions at the benzylic position . The benzylic position is a specific location on an organic molecule that is next to a benzene ring . This suggests that 3-Chloro-2-nitrobenzoyl chloride may also interact with molecules at the benzylic position.

Mode of Action

It can be inferred from similar compounds that it may undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation at the benzylic position . These reactions involve the transfer of electrons, leading to changes in the chemical structure of the target molecules .

Biochemical Pathways

These reactions can lead to the formation of new compounds, which can affect downstream biochemical processes .

Result of Action

The reactions it undergoes can lead to changes in the chemical structure of target molecules, potentially altering their function .

Propriétés

IUPAC Name |

3-chloro-2-nitrobenzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO3/c8-5-3-1-2-4(7(9)11)6(5)10(12)13/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNBNVUUCAFMGIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-nitrobenzoyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-7-dodecyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2587312.png)

![N-cyclopropyl-1-[6-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2587314.png)

![2-[[5-(4-nitrophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B2587319.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2587322.png)

![3-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-8-nitro-2H-chromen-2-one](/img/structure/B2587323.png)

![N',N-diethyl[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B2587332.png)